![molecular formula C9H6NNaS B1629885 Sodium quinoline-8-thiolate CAS No. 2801-16-3](/img/structure/B1629885.png)
Sodium quinoline-8-thiolate
Overview
Description
Sodium quinoline-8-thiolate is a chemical compound with the molecular formula C9H6NaNS and a molecular weight of 183.205 . It is used for proteomics research .
Synthesis Analysis
Quinoline, the core structure of Sodium quinoline-8-thiolate, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various methods, including microwave synthesis, clay or other catalysts that could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Scientific Research Applications
1. Organic Synthesis and Mechanistic Studies
Sodium quinoline-8-thiolate has been utilized in various organic synthesis reactions. For example, its reaction with 1,3-dihalopropan-2-ones resulted in the formation of specific compounds like 1-chloro-3-(quinolin-8-ylsulfanyl)propan-2-one and 1,3-Bis(quinolin-8-ylsulfanyl)propan-2-one, which are useful in mechanistic studies in organic chemistry (Shagun et al., 2010).
2. Metal Complex Formation and Electrochemistry
It is involved in the synthesis of complexes like MH(CO)(quS)(PPh3)2, where M = Ru, Os; quS = quinoline-8-thiolate. These complexes have interesting electrochemical properties and are significant in understanding the electronic properties of chelate ligands (Schlaf et al., 1996).
3. Luminescence Studies
Sodium quinoline-8-thiolate has been noted for its role in luminescence, particularly in the context of gold(I) complexes. These studies are important for developing new luminescent materials and understanding the interaction of molecules with light (Tzeng et al., 1997).
4. Biomaterials and Sunburn Protection
It has also been used in the adsorption of N-methyl 8-hydroxy quinoline methyl sulphate—a drug used for sunburn protection—by natural and acid-treated sepiolite. This research is significant in the field of biomaterials and drug delivery systems (Hoyo et al., 1993).
5. Catalysis and Biomass Conversion
In catalysis, sodium quinoline-8-thiolate is key in the synthesis of complexes used for the hydrogenation of biomass-derived substrates. This has implications for renewable energy and green chemistry applications (Sullivan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . The recent advances in the synthesis of quinoline derivatives highlight the necessity to look beyond primary drug-target interactions towards thoroughly understanding the mechanism of quinolones at the level of the cell .
properties
IUPAC Name |
sodium;quinoline-8-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYZHDQWUOIDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[S-])N=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635564 | |
Record name | Sodium quinoline-8-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium quinoline-8-thiolate | |
CAS RN |
2801-16-3 | |
Record name | Sodium quinoline-8-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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